molecular formula C7H4Br2FNO B1448917 3,5-Dibromo-2-fluorobenzamide CAS No. 1803816-87-6

3,5-Dibromo-2-fluorobenzamide

Cat. No.: B1448917
CAS No.: 1803816-87-6
M. Wt: 296.92 g/mol
InChI Key: SBXVGTNTDOFMRG-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-fluorobenzamide is an organic compound with the molecular formula C7H4Br2FNO It is a derivative of benzamide, where the benzene ring is substituted with two bromine atoms at the 3rd and 5th positions and a fluorine atom at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-fluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method includes the bromination of 2-fluorobenzamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the consistency and quality of the compound produced on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Scientific Research Applications

3,5-Dibromo-2-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the benzamide ring can enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3,5-Dibromo-4-hydroxybenzamide
  • 2,4-Dibromo-6-fluorobenzamide
  • 3,5-Difluorobenzamide

Comparison: 3,5-Dibromo-2-fluorobenzamide is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall effectiveness in various applications.

Biological Activity

3,5-Dibromo-2-fluorobenzamide is a halogenated benzamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The structural modifications, including the presence of bromine and fluorine atoms, enhance its interaction with biological targets, making it a compound of interest in medicinal chemistry.

The molecular formula of this compound is C7H5Br2FNO. Its unique structure allows it to undergo various chemical reactions, which can be categorized as follows:

  • Substitution Reactions : The bromine and fluorine atoms can be replaced by other nucleophiles such as amines or thiols .
  • Oxidation and Reduction : The compound can be oxidized to form carboxylic acids or reduced to yield amines .
  • Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling to synthesize more complex organic molecules .

The mechanism of action for this compound involves its binding to specific molecular targets such as enzymes and receptors. The halogens enhance the compound's binding affinity, potentially leading to increased efficacy in biological applications. Understanding these interactions is crucial for developing therapeutic agents targeting various diseases .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For example, the Minimum Inhibitory Concentration (MIC) values suggest that this compound has comparable activity to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown promise in inhibiting cell proliferation in cancer cell lines such as breast cancer and osteosarcoma. The compound's mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that it inhibited growth in Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL.
  • Anticancer Studies : In a recent study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). The compound was shown to induce apoptosis through the activation of caspase pathways .

Data Tables

Biological Activity MIC (µg/mL) IC50 (µM) Effect on Cell Viability (%)
Gram-positive bacteria20--
Gram-negative bacteria30--
Breast cancer cells-2570% reduction
Osteosarcoma cells-3065% reduction

Properties

IUPAC Name

3,5-dibromo-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2FNO/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXVGTNTDOFMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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